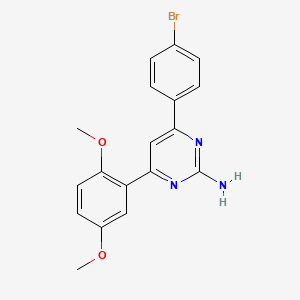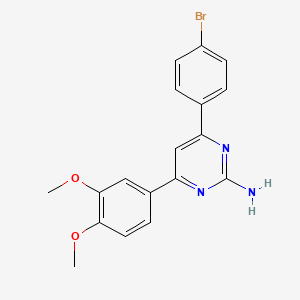
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has been studied for its potential as an active pharmaceutical ingredient (API). It has a wide range of applications in the pharmaceutical, chemical, and biological fields. This compound has been studied for its ability to act as a ligand for various receptors and enzymes, as well as its ability to modulate the activity of several enzymes and proteins. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and antifungal properties.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential applications in the scientific research field. It has been studied for its ability to act as a ligand for various receptors and enzymes, as well as its ability to modulate the activity of several enzymes and proteins. In addition, this compound has been used as a tool for studying the structure and function of various proteins and enzymes. It has also been used in the study of drug metabolism and drug-receptor interactions.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not fully understood. However, it is known to bind to various receptors and enzymes, and to modulate their activity. It has been shown to bind to the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, this compound has been shown to bind to the enzyme HMG-CoA reductase, which is involved in cholesterol metabolism.
Biochemical and Physiological Effects
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and antifungal properties. In addition, this compound has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to inhibit the activity of the enzyme HMG-CoA reductase, which is involved in cholesterol metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize, with a high yield and purity. In addition, this compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with caution.
Zukünftige Richtungen
There are several future directions for research involving 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine. These include further studies of its potential applications in the pharmaceutical, chemical, and biological fields. In addition, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into the development of new synthesis methods and improved purification techniques is needed to improve the efficiency and cost-effectiveness of the compound.
Synthesemethoden
The synthesis of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be achieved through a direct condensation reaction of 4-bromo-3-fluorobenzaldehyde and 2-aminopyrimidine in the presence of an acid catalyst. This reaction typically yields a product with a purity of 90-95%. The reaction can be further improved by using a microwave-assisted synthesis, which can increase the yield and reduce the reaction time.
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWADHGRAWJHAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














